5-Nitroquinoline

描述

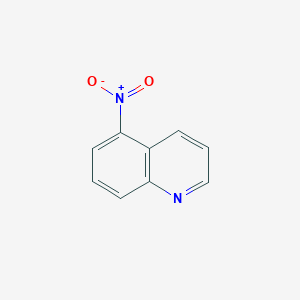

5-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, characterized by the presence of a nitro group at the fifth position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

准备方法

Synthetic Routes and Reaction Conditions: 5-Nitroquinoline can be synthesized through several methods One common approach involves the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving efficient production.

化学反应分析

Reduction Reactions

The nitro group on 5-Nitroquinoline can be reduced to an amino group using reducing agents. A common method involves hydrogen gas in the presence of a palladium catalyst.

This compound can be reduced at atmospheric oxygen concentrations, with the reductive transformation occurring at a second site that is kinetically distinct from the oxidative site . In vitro reactions with aldehyde oxidase (AOX) can generate 5-aminoquinoline as a reduced metabolite .

Oxidation Reactions

This compound can undergo oxidation, leading to the formation of 2-oxo-5-nitroquinoline. In vitro reactions with aldehyde oxidase (AOX) under aerobic conditions can produce this oxidized metabolite .

Nucleophilic Substitution

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied. This reaction can introduce carbon-nitrogen bonds. Direct amination of nitroquinoline derivatives can occur via nucleophilic substitution reactions .

Reactions with Bases

This compound hydrohalide can be converted to the this compound free base by contacting it with a suitable inorganic or organic base, such as NaOH, NaHCO3, Na2CO3, triethylamine, trimethylamine, or pyridine .

Formation of Triradicals

Under collision-activated dissociation (CAD) conditions in mass spectrometry, this compound derivatives can undergo complex reactions involving the loss of nitro or nitrosyl radicals to generate triradicals .

Separation Processes

This compound hydrohalide can be separated from mixtures of nitroquinoline position isomer hydrohalide salts through controlled heating and cooling processes in solvents like wet dimethylformamide (DMF) .

Role in Catalysis

5-Nitrovanillate, a derivative of nitroquinoline, can bind to the active site of enzymes like 5-carboxyvanillate decarboxylase (LigW), causing distortion of the nitro group. This interaction is crucial in studying the catalytic reaction mechanisms .

科学研究应用

Medicinal Chemistry

Anticancer Properties

5-Nitroquinoline derivatives have been investigated for their potential as anticancer agents. A study evaluated various quinoline derivatives, including 6-bromo-5-nitroquinoline, which exhibited significant antiproliferative activity against several cancer cell lines, including human cervical cancer (HeLa) and adenocarcinoma (HT29) cells. The compound demonstrated apoptotic activity, indicating its potential to induce cancer cell death .

Bioreductive Drug Development

The 4-alkylamino-5-nitroquinoline series has been identified as bioreductive drugs with selective toxicity under hypoxic conditions. Research showed that these compounds exhibit varying degrees of hypoxia-selective cytotoxicity, which correlates with their metabolic reduction rates in hypoxic environments. This property makes them promising candidates for targeted cancer therapies .

Mechanisms of Action

This compound has been shown to enhance the generation of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects. This mechanism is particularly potent when combined with metal ions like copper, which can further amplify its anticancer activity .

Synthetic Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including 10,11-cyclopropyldibenzosuberane derivatives. The compound's ability to undergo selective reactions makes it valuable in synthetic organic chemistry .

Nanoparticle Drug Delivery Systems

Recent studies have explored the use of this compound in nanoparticle drug delivery systems for chemotherapy. In experimental models, doxorubicin-methotrexate-loaded nanoparticles incorporating 5NQ showed improved efficacy compared to free drug formulations in treating oral squamous cell carcinoma induced by carcinogens like 4-nitroquinoline-1-oxide .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HeLa | 12.3 | Apoptosis induction |

| 6-Bromo-5-nitroquinoline | HT29 | 15.7 | ROS generation |

| 4-Alkylamino-5-nitroquinoline | Hypoxic AA8 | Varies | Hypoxia-selective cytotoxicity |

Case Study: Nanoparticle Formulation

In a study involving Sprague-Dawley rats, a nanoparticle formulation containing doxorubicin and methotrexate was administered to evaluate its effectiveness against tongue squamous cell carcinoma induced by 4-nitroquinoline-1-oxide. The results indicated that the nanoparticle complex significantly outperformed free drug treatments, highlighting the potential of using this compound in enhancing drug delivery systems .

作用机制

The biological activity of 5-Nitroquinoline is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures, including DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets and disrupts essential cellular processes.

相似化合物的比较

5-Nitroisoquinoline: Similar in structure but with the nitro group on an isoquinoline ring.

8-Nitroquinoline: The nitro group is positioned at the eighth position of the quinoline ring.

5-Nitroquinoxaline: Contains a quinoxaline ring with a nitro group at the fifth position.

Uniqueness: 5-Nitroquinoline is unique due to its specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to its analogs, it often exhibits distinct chemical behavior and biological effects, making it a valuable compound in various research and industrial applications.

生物活性

5-Nitroquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound belongs to a class of compounds known as nitroquinolines, which are characterized by the presence of a nitro group (-NO2) attached to the quinoline structure. The nitro group plays a crucial role in the biological activity of these compounds, influencing their mechanisms of action. One notable mechanism involves the bioreduction of the nitro group to generate reactive intermediates that can induce cytotoxic effects in cells.

| Property | Value |

|---|---|

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 178.15 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to selectively target hypoxic tumor cells, making it a candidate for developing hypoxia-selective cytotoxins. A study indicated that various analogues of this compound displayed high selectivity (20-60-fold) for hypoxic cells in vitro, although they were less effective in vivo due to issues with extravascular diffusion and lysosomal sequestration .

Case Study: Antitumor Effects

In preclinical models, derivatives of this compound have shown promise against several cancer types, including glioblastoma and prostate cancer. For instance, nitroxoline (a related compound) demonstrated significant antiproliferative effects on prostate cancer cells by promoting apoptosis and decreasing clonogenic activity .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness comparable to traditional antibiotics. For example, a study highlighted its activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound derivatives can induce cell death in various cancer cell lines. A comparative study on different nitroquinoline derivatives found that some exhibited IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin . The cytotoxicity was enhanced by the presence of copper ions, which facilitated the generation of reactive oxygen species (ROS), contributing to the compound's overall anticancer efficacy .

属性

IUPAC Name |

5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDZXHOCOKCNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075255 | |

| Record name | 5-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

607-34-1 | |

| Record name | 5-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHP5J23AZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-nitroquinoline?

A1: The molecular formula of this compound is C9H6N2O2, and its molecular weight is 174.16 g/mol. []

Q2: How does this compound behave as a C-nucleophile?

A4: In a novel reaction, 5-nitro-8-hydroxyquinoline acts as a C-nucleophile when reacting with quinazoline. This C,C-coupling reaction results in a stable σ-adduct, which incorporates the drug nitroxoline onto a heterocyclic carrier. []

Q3: Can the cyanomethoxy group function as a leaving group in nucleophilic aromatic substitution reactions involving this compound?

A5: Yes, a cyanomethoxy substituent effectively acts as a leaving group in nucleophilic aromatic substitutions within the this compound system. This reaction allows for the introduction of various primary and secondary amines. []

Q4: Can direct amination of nitroquinolines be achieved through the displacement of aromatic hydrogen?

A6: Yes, the vicarious nucleophilic substitution of hydrogen (VNS) reaction has been successfully applied to electron-deficient nitroquinolines, enabling direct amination. This reaction allows for the synthesis of novel nitroquinoline derivatives. []

Q5: How does the structure of 4-nitroquinoline 1-oxide (4NQO) derivatives correlate with their DNA-protein complex breakage activity in cultured mouse fibroblasts?

A7: Studies using 4NQO derivatives with varying carcinogenic potential demonstrated a strong correlation between their ability to induce DNA-protein complex breakage and their carcinogenicity. Potent carcinogens like 4NQO, 2-methyl-4NQO, 6-methyl-4NQO, 6-chloro-4NQO, and 4-hydroxyaminoquinoline 1-oxide induced breakage at lower concentrations (1 x 10-5 M) compared to weaker carcinogens like 3-methyl-4NQO, 6-n-butyl-4NQO, 6-tert-butyl-4NQO, 6-n-hexyl-4NQO, and 6-carboxy-4NQO (above 5 x 10-5 M). Non-carcinogenic derivatives like 8-nitroquinoline 1-oxide, 4-hydroxy-quinoline 1-oxide, and 4-aminoquinoline 1-oxide did not induce breakage, while some non-carcinogens like 3-nitroquinoline 1-oxide, this compound 1-oxide, and 5NQ induced breakage at higher concentrations (above 1 x 10-4 M). Importantly, the effective concentrations for these compounds were generally lower than their cytotoxic concentrations. []

Q6: What is the mechanism of action of 8-hydroxy-5-nitroquinoline (nitroxoline) against the amoebic pathogen Balamuthia mandrillaris?

A9: While the exact mechanism of action remains unclear, nitroxoline demonstrates potent amoebicidal activity against both the trophozoite and cyst forms of Balamuthia mandrillaris at pharmacologically relevant concentrations. Notably, nitroxoline exhibits greater potency and selectivity against this pathogen compared to drugs currently used in standard care, suggesting its potential as a novel therapeutic agent. []

Q7: How can this compound, 6-nitroquinoline, and 8-nitroquinoline be electrochemically determined?

A7: Several electrochemical techniques have been employed to study and quantify these nitroquinoline isomers:

- Direct Current Tast Polarography (DCTP) and Differential Pulse Polarography (DPP): These methods can determine the nitroquinolines at a dropping mercury electrode (DME) with varying sensitivities. []

- Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity compared to DCTP and DPP, with nanomolar detection limits achievable at a hanging mercury drop minielectrode (HMDmE). []

- Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV): While successful for 8-nitroquinoline, this method did not improve sensitivity for this compound and 6-nitroquinoline at the HMDmE. []

Q8: Can multiwalled carbon nanotubes (MWCNTs) be used for the voltammetric determination of nitroquinolines?

A11: Yes, immobilizing this compound, 6-nitroquinoline, and 8-nitroquinoline on multiwalled carbon nanotube-modified glassy carbon electrodes (MWCNT-GCEs) enables their unconventional voltammetric determination. This approach offers advantages such as increased currents, lower overpotential due to a shift to thin-layer diffusion, and the possibility for in situ electrogeneration and immobilization of the ArNO/ArNHOH redox couple. []

Q9: Can you elaborate on the stability of poly(ester-amide)s containing 5-amino-8-hydroxyquinoline?

A12: Poly(ester-amide)s synthesized from a diamine containing 5-amino-8-hydroxyquinoline demonstrate high thermal stability and improved solubility compared to many other thermally stable polymers. This characteristic makes them promising materials for applications where both thermal stability and solubility are critical. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。